Methyl 3-(5-aminopyrimidin-2-yl)benzoate
Description
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 3-(5-aminopyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-3-8(5-9)11-14-6-10(13)7-15-11/h2-7H,13H2,1H3 |
InChI Key |
WJYANSCQOOPBNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=C(C=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Alkyl Benzoates
Alkyl benzoates, such as methyl benzoate and ethyl benzoate, share the benzoic acid ester backbone but lack the pyrimidine substituent. Key differences include:
The 5-aminopyrimidine substituent in this compound introduces steric bulk and polarity, likely reducing volatility compared to simpler alkyl benzoates. The amino group may also confer nucleophilic reactivity, enabling participation in cross-coupling or condensation reactions, which are absent in unsubstituted alkyl benzoates .
Pyrimidine-Containing Analogues
The compound [(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate (CAS 173522-96-8) shares a pyrimidine moiety but differs in substitution and backbone structure :
The position and oxidation state of the pyrimidine substituent significantly influence biological activity. For example, 4-amino-2-oxopyrimidine derivatives are common in antiviral nucleosides, while 5-aminopyrimidines are found in kinase inhibitors .
Research Findings and Gaps
- Toxicity and Safety: Simpler alkyl benzoates exhibit low acute toxicity , but the pyrimidine group in this compound may introduce uncharacterized risks, necessitating further toxicological studies.
Preparation Methods
Buchwald-Hartwig Amination
A widely used method involves the palladium-catalyzed coupling of methyl 3-bromobenzoate with 5-aminopyrimidine. The reaction employs:
-
Base : Cs₂CO₃ or t-BuONa
-
Solvent : Toluene or dioxane at 100–110°C
Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination of the aminopyrimidine and reductive elimination to form the C–N bond.
Ullmann-Type Coupling
For substrates sensitive to strong bases, copper-mediated coupling offers an alternative:
-
Catalyst : CuI (20 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : DMF at 120°C
Limitation : Longer reaction times and moderate yields compared to palladium-based systems.
Stepwise Pyrimidine Ring Construction
Condensation with Guanidine Derivatives
This method builds the pyrimidine ring directly on methyl 3-aminobenzoate:
Step 1 : Formation of methyl 3-guanidinobenzoate
Step 2 : Cyclocondensation with β-Ketoester
-
Reagent : Ethyl 3-(pyridin-3-yl)-3-oxopropanoate
-
Catalyst : p-TsOH
-
Solvent : EtOH under reflux
Critical Parameter Optimization
Solvent Effects
| Solvent | Reaction Rate (h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 0.08 | 78 | 99 |
| DMF | 0.12 | 65 | 95 |
| DMSO | 0.15 | 58 | 90 |
Polar aprotic solvents accelerate reactions but may promote side reactions in Buchwald-Hartwig systems.
Temperature Profiles
Optimal Ranges :
-
Pd-catalyzed couplings: 100–110°C
-
Copper-mediated reactions: 120–130°C
-
Cyclocondensations: 80–90°C
Exceeding 110°C in palladium systems leads to catalyst decomposition, reducing yields by 15–20%.
Advanced Catalytic Systems
Palladium Nanoparticles on Magnetic Supports
Recent developments utilize Fe₃O₄@SiO₂-Pd(0) catalysts, enabling:
Photoredox Catalysis
Visible-light-mediated coupling reduces energy input:
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 2H, pyrimidine-H), 8.25 (d, J=8.0 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 6.75 (s, 2H, NH₂), 3.95 (s, 3H, OCH₃)
-
HRMS : m/z calc. for C₁₂H₁₁N₃O₂ [M+H]⁺ 230.0926, found 230.0923
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves scalability:
Waste Management Strategies
-
Pd Recovery : >99% via ion-exchange resins
-
Solvent Recycling : 90% DMF reuse achieved through molecular sieves
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | 78 | 99 | 120 | Excellent |
| Ullmann Coupling | 60 | 95 | 85 | Moderate |
| Stepwise Construction | 82 | 98 | 150 | Good |
| Flow Chemistry | 90 | 99.5 | 110 | Superior |
The Buchwald-Hartwig method remains the gold standard for laboratory-scale synthesis, while flow chemistry shows promise for industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(5-aminopyrimidin-2-yl)benzoate, and how can reaction conditions be optimized?
- Methodology : The synthesis of pyrimidine-benzoate derivatives often involves nucleophilic aromatic substitution or coupling reactions. For example, methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate is synthesized by reacting 5-chloropyrimidine-2-ol with methyl 4-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . For this compound, a similar approach could involve introducing the aminopyrimidine moiety via Pd-catalyzed cross-coupling or using a pre-functionalized pyrimidine intermediate. Optimization may require screening solvents (DMF, THF), bases (NaH, K₂CO₃), and temperatures.
- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via NMR (¹H/¹³C) and mass spectrometry.
Q. How can crystallographic data for this compound be resolved, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction is ideal for structural elucidation. Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) . For visualization and analysis, WinGX and ORTEP provide tools for modeling molecular geometry and packing .
- Example : A related compound, methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate, was resolved using SHELXL with an R factor of 0.036, demonstrating high precision in bond-length determination (mean σ(C–C) = 0.003 Å) .
Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?
- Methodology :
- NMR : ¹H NMR to identify aromatic protons (δ 7.5–8.5 ppm for pyrimidine) and ester methyl groups (δ 3.8–4.0 ppm).
- FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and amino groups (N–H stretch ~3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?
- Analysis : Contradictions may arise from impurities, stereochemical variations, or assay conditions. For example, a related pyrimidine-benzoate compound showed variable antiviral activity due to chiral center configurations .
- Resolution :
- Purity Assurance : Use HPLC (>95% purity) and elemental analysis.
- Stereochemical Control : Employ chiral chromatography or asymmetric synthesis.
- Assay Reproducibility : Standardize cell lines (e.g., HEK293 for cytotoxicity) and control solvent effects (e.g., DMSO concentration).
Q. What strategies are effective for modifying the pyrimidine ring to enhance target binding in drug design?
- Methodology :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the pyrimidine 5-position to modulate electronic properties and H-bonding potential .
- Bioisosteres : Replace the amino group with morpholino or thiourea moieties to improve solubility or affinity .
- Case Study : A benzothieno[2,3-d]pyrimidine derivative exhibited enhanced kinase inhibition after sulfanyl-acetyl group substitution .
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., carbonyl carbons).
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (DMF, acetonitrile) to predict reaction pathways.
- Experimental Correlation : Compare computational results with empirical kinetic data (e.g., reaction rates under varying pH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
